Product packaging for 2-(Dimethylamino)-6-fluorobenzamide(Cat. No.:CAS No. 107485-44-9)

2-(Dimethylamino)-6-fluorobenzamide

Cat. No.: B3033589
CAS No.: 107485-44-9
M. Wt: 182.19 g/mol
InChI Key: OOCPQLDZKZSIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Dimethylamino)-6-fluorobenzamide is a useful research compound. Its molecular formula is C9H11FN2O and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FN2O B3033589 2-(Dimethylamino)-6-fluorobenzamide CAS No. 107485-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-12(2)7-5-3-4-6(10)8(7)9(11)13/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCPQLDZKZSIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292725
Record name 2-(Dimethylamino)-6-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107485-44-9
Record name 2-(Dimethylamino)-6-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107485-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-6-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Dimethylamino)-6-fluorobenzamide, both ¹H and ¹³C NMR would be instrumental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the dimethylamino protons, and the amide protons. The aromatic region would likely display complex splitting patterns due to the coupling between adjacent protons and the fluorine atom. The protons on the aromatic ring are expected to resonate in the range of δ 6.5-8.0 ppm. The six protons of the two methyl groups in the dimethylamino moiety would likely appear as a singlet in the upfield region, typically around δ 2.5-3.5 ppm. The two protons of the primary amide group would be observed as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons would resonate between δ 110-160 ppm, with the carbon directly attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons of the dimethylamino group would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0110 - 160
N(CH₃)₂2.5 - 3.5~40
C=O-160 - 170
NH₂Variable-

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

The primary amide group would give rise to two distinct N-H stretching vibrations in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide, a strong and prominent band, is expected to appear around 1680-1630 cm⁻¹. The C-N stretching of the amide and the dimethylamino group would be observed in the 1400-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ range. The C-F stretching vibration typically gives a strong absorption in the 1250-1000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Amide (N-H)Stretching3400 - 3100Medium
Aromatic (C-H)Stretching> 3000Medium
Amide (C=O)Stretching1680 - 1630Strong
Aromatic (C=C)Stretching1600 - 1450Medium-Strong
Amide (C-N)Stretching1400 - 1200Medium
C-FStretching1250 - 1000Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pathways of a compound.

For this compound (C₉H₁₁FN₂O), the molecular ion peak [M]⁺ would be expected at m/z 182.09. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would likely involve the loss of the amide group (-NH₂) to give a fragment at m/z 166, and the loss of the dimethylamino group (-N(CH₃)₂) to yield a fragment at m/z 138. Further fragmentation of the benzoyl moiety would also be observed.

Interactive Data Table: Expected Mass Spectrometry Data for this compound
Fragment Ion Proposed Structure Expected m/z
[M]⁺C₉H₁₁FN₂O⁺182.09
[M - NH₂]⁺C₉H₉FNO⁺166.06
[M - N(CH₃)₂]⁺C₇H₄FO⁺138.02
[C₆H₄F]⁺Fluorophenyl cation95.03

X-ray Crystallography for Solid-State Structural Analysis of Related Fluorobenzamides

While the specific crystal structure of this compound is not publicly available, analysis of related fluorobenzamide structures provides valuable insights into the expected solid-state conformation and packing. Studies on compounds such as N-(2,3-Difluorophenyl)-2-fluorobenzamide reveal that the aromatic rings tend to be nearly co-planar, with the central amide group being slightly twisted out of the plane of the rings. mdpi.com This twisting is often influenced by the formation of intermolecular hydrogen bonds.

Applications and Pharmacological Relevance of Derivatives Containing the 2 Dimethylamino 6 Fluorobenzamide Structural Motif

Design and Evaluation of Molecular Imaging Probes

Derivatives of 2-(dimethylamino)-6-fluorobenzamide have been instrumental in the advancement of molecular imaging, particularly for the detection of malignant melanoma. Their ability to be labeled with positron-emitting radionuclides and their high affinity for melanin (B1238610) make them excellent candidates for PET imaging probes.

Positron Emission Tomography (PET) Imaging Agents

A notable example of a PET imaging agent derived from this structural motif is N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB). This novel radiotracer has been synthesized and evaluated for its potential in the high-contrast imaging of malignant melanoma. nih.govsnmjournals.org The synthesis involves the reaction of N-succinimidyl 4-¹⁸F-fluorobenzoate with N,N-dimethylethylenediamine, resulting in a non-decay-corrected radiochemical yield of approximately 10-15%. nih.govsnmjournals.org

Preclinical studies in animal models have demonstrated the efficacy of ¹⁸F-DMFB. In B16F10 melanoma xenograft and metastasis mouse models, ¹⁸F-DMFB showed significant, melanin-specific tumor uptake. nih.gov Biodistribution studies revealed that the tracer accumulates and is retained in B16F10 xenografts for up to 120 minutes post-injection, with uptake values of 9.24, 10.80, 13.0, and 10.59 percentage injected dose per gram (%ID/g) at 10, 30, 60, and 120 minutes, respectively. snmjournals.orgsnmjournals.org Concurrently, the tracer exhibits rapid clearance from the liver, a common site for metastasis. nih.govsnmjournals.org This high tumor-to-background ratio allows for the clear visualization of both primary and metastatic lesions. nih.govsnmjournals.orgsnmjournals.org

Another promising derivative is N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide ([¹⁸F]DMPY2), a pyridine-based benzamide (B126). nih.govpnas.org This compound has demonstrated strong and prolonged tumoral uptake with rapid background clearance, leading to excellent image quality in the diagnosis of melanoma. nih.gov In animal models, [¹⁸F]DMPY2 effectively visualized primary and metastatic melanomas. nih.gov

The table below summarizes key data for these PET imaging agents.

CompoundTargetRadiochemical YieldTumor Uptake (%ID/g at 60 min)Key Findings
¹⁸F-DMFB Melanin10-15%13.0High contrast imaging of primary and metastatic melanoma. nih.govsnmjournals.orgsnmjournals.org
[¹⁸F]DMPY2 Melanin~15-20%24.8Superior image quality and detection of lesions compared to other agents. nih.govpnas.org

Melanin-Targeting Mechanisms of Fluorobenzamide Analogues

The effectiveness of fluorobenzamide analogues as melanoma imaging agents stems from their high affinity for melanin, a pigment produced by melanocytes and widely expressed in most melanoma tumor cells. plos.orgplos.org The benzamide structure itself exhibits this affinity. plos.orgplos.org The uptake of these tracers is melanin-specific, as demonstrated by in vitro studies where cellular uptake in B16F10 mouse melanoma cells significantly increases in the presence of L-tyrosine, a precursor to melanin synthesis. nih.govsnmjournals.orgsnmjournals.org For instance, the uptake of ¹⁸F-DMFB in B16F10 cells increased by more than 18-fold in the presence of L-tyrosine. nih.govsnmjournals.org

The mechanism of binding is thought to involve interactions between the benzamide structure and the melanin biopolymer. plos.orgplos.org Modifications to the chemical structure, such as shortening the carbon chain of the amine residue from diethyl to dimethyl, as seen in ¹⁸F-DMFB, have been shown to improve in vivo performance for detecting melanoma and its metastases. pnas.org Furthermore, pyridine-based benzamide derivatives have demonstrated higher tumor uptake values compared to their benzene-based counterparts in animal models. pnas.org

Comparative Analysis with Other Imaging Agents

When compared to other imaging agents, derivatives of this compound show distinct advantages. The widely used clinical PET tracer, 2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), has limitations in melanoma detection due to physiological uptake in organs like the brain, which can obscure metastases. plos.orgplos.org

In a direct comparison, [¹⁸F]DMPY2 demonstrated a significantly higher tumor-to-liver ratio than [¹⁸F]FDG and other benzamide tracers like N-[2-(diethylamino)-ethyl]-4-[¹⁸F]fluorobenzamide ([¹⁸F]FBZA) and N-[2-(diethylamino)-ethyl]-5-[¹⁸F]fluoropicolinamide ([¹⁸F]P3BZA) in melanoma-bearing mice. nih.govsnmjournals.org Specifically, the tumor-to-liver ratio of [¹⁸F]DMPY2 was over 11.0-fold higher than that of [¹⁸F]P3BZA and 14.7-fold higher than that of [¹⁸F]FBZA in B16F10 xenografts. snmjournals.org Similarly, in an SK-MEL-3 human melanoma model, the tumor-to-liver ratio of [¹⁸F]DMPY2 was more than 4.5-fold and 7.6-fold higher than [¹⁸F]P3BZA and [¹⁸F]FBZA, respectively. snmjournals.org

While the tumor uptake of [¹⁸F]-DAFBA and ¹⁸F-FDG at 1 hour was not significantly different, ¹⁸F-FDG showed much higher uptake in normal lung and heart tissue. nih.gov ¹⁸F-DMFB also showed a superior tumor-to-brain ratio compared to ¹⁸F-FDG, highlighting its potential for imaging brain metastases. snmjournals.org

The table below provides a comparative overview of different imaging agents.

Imaging AgentTumor-to-Liver Ratio (B16F10 Model)Tumor-to-Liver Ratio (SK-MEL-3 Model)Key Advantage
[¹⁸F]DMPY2 36.29 ± 3.5510.30 ± 2.22Significantly higher tumor-to-background contrast. snmjournals.org
[¹⁸F]P3BZA 3.28 ± 1.342.25 ± 0.36
[¹⁸F]FBZA 2.47 ± 0.241.35 ± 0.30
[¹⁸F]FDG 4.44 ± 1.23Not ReportedStandard clinical tracer, but with limitations. pnas.org

Enzyme Inhibition Studies

The pyrrolo[2,3-d]pyrimidine nucleus, a structural isostere of adenine, is a prominent scaffold in the design of kinase inhibitors. nih.gov When combined with the this compound motif, it gives rise to potent and selective inhibitors of various kinases, which are crucial targets in cancer therapy.

Kinase Inhibition Profiles of Pyrrolo[2,3-d]pyrimidine Derivatives

Derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated as multi-targeted kinase inhibitors. mdpi.com For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' has been developed, with some compounds showing promising cytotoxic effects against various cancer cell lines. mdpi.com

One such compound, CHEMBL461875 , and its analogues have been investigated for their kinase inhibition profiles. These compounds are designed to target multiple tyrosine kinases. mdpi.com For instance, compound 5k from a synthesized series, emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. mdpi.com Another study identified compound 59 , a pyrrolo[2,3-d]pyrimidine derivative, as a potent inhibitor of RET kinase, including the drug-resistant V804M mutant. nih.gov

The inhibitory activity of these compounds is often evaluated against a panel of kinases to determine their selectivity. The development of selective inhibitors is a key goal in order to minimize off-target effects.

The table below presents the inhibition data for representative pyrrolo[2,3-d]pyrimidine derivatives.

CompoundTarget Kinase(s)IC50 (nM)Key Findings
Compound 5k EGFR, Her2, VEGFR2, CDK240 - 204Multi-targeted kinase inhibitor with potent activity. mdpi.com
Compound 59 RET-wt, RET V804MLow nanomolarPotent inhibitor of wild-type and drug-resistant RET kinase. nih.gov
Compound 18h CSF1R5.14Potent and selective CSF1R inhibitor. nih.gov

Exploration of Binding Mechanisms within Kinase Active Sites

The binding of pyrrolo[2,3-d]pyrimidine derivatives to the ATP-binding site of kinases is a key determinant of their inhibitory activity. nih.gov Molecular docking studies and X-ray crystallography have provided insights into these binding mechanisms.

Typically, the pyrrolo[2,3-d]pyrimidine core forms hydrogen bonds with the hinge region of the kinase domain. For instance, in the CDK9 active site, the N3-pyrrolo[2,3-d]pyrimidine can accept a hydrogen bond from the peptide nitrogen of Cys106, while the C2-NH of the fused ring donates a hydrogen bond to the carbonyl of Cys106. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold can also be sandwiched between hydrophobic residues, and the pyrimidine (B1678525) ring may form π–π interactions with gatekeeper residues. nih.gov

In the case of LRRK2 inhibitors, the 6-amino group of the pyrrolo[2,3-d]pyrimidine ligand can form a hydrogen bond with the backbone carbonyl of a glutamate (B1630785) residue, while the 1-N hydrogen bonds with the backbone NH of an alanine (B10760859) or cysteine residue. acs.org The specific interactions can vary depending on the kinase and the substituents on the pyrrolo[2,3-d]pyrimidine core. The exploration of these binding modes is crucial for the rational design of more potent and selective kinase inhibitors. nih.gov

Other Bioactivity Investigations of Structurally Related Benzamide Compounds

Antibacterial Activities

The benzamide scaffold is a recurring motif in compounds investigated for their antibacterial properties. While research directly on this compound derivatives is limited in the public domain, studies on structurally related benzamide compounds highlight the potential of this chemical class. The introduction of various substituents onto the benzamide core has been shown to modulate antibacterial efficacy.

For instance, a study on N-benzamide derivatives revealed that specific substitution patterns could lead to significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com One particular compound, designated as 5a in the study, demonstrated noteworthy inhibition zones against both bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com Similarly, compounds 6b and 6c from the same study showed good activity. nanobioletters.com The antibacterial potential of benzamides is often attributed to their ability to interfere with essential cellular processes in bacteria. For example, some benzimidazole (B57391) derivatives, which share structural similarities with benzamides, are thought to act as competitive inhibitors of purine, thereby disrupting the synthesis of nucleic acids and proteins in the bacterial cell wall. nih.gov

The incorporation of a fluorine atom, a key feature of the this compound structure, is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. nih.gov In the context of antibacterial agents, fluorinated quinolones like lomefloxacin (B1199960) have demonstrated potent activity. nih.gov The antibacterial effect of some of these compounds is linked to the inhibition of DNA topoisomerase II, a critical enzyme for bacterial DNA replication. nih.gov Hybrid molecules incorporating benzothiazole (B30560), another related heterocyclic structure, have also shown promise. For example, certain benzothiazolyl-pyridine hybrids have demonstrated enhanced antibacterial and antifungal activities. nih.govacs.org

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

Antioxidant Properties

The investigation of benzamide derivatives for antioxidant properties has revealed that their capacity to scavenge free radicals is highly dependent on their substitution patterns. The presence of electron-donating groups, such as hydroxy and methoxy (B1213986) moieties, can significantly enhance antioxidant activity. nih.gov A study on amino-substituted N-arylbenzamides demonstrated that most of the synthesized compounds exhibited improved antioxidant properties compared to the standard antioxidant BHT in both DPPH and FRAP assays. nih.gov

Computational analyses have provided further insights, suggesting that protonated amino-substituted benzamides are better antioxidants than their neutral counterparts. nih.gov The positive influence of electron-donating methoxy groups on antioxidant properties was also confirmed through these computational models. nih.gov The introduction of hydroxy groups was found to shift the reactivity towards this moiety, further enhancing the antioxidative features. nih.gov In some trihydroxy derivatives, the pronounced reactivity was attributed to the stabilizing effect of hydrogen bonding between the resulting phenoxyl radical and neighboring hydroxy groups. nih.gov

Table 2: Antioxidant Activity of Selected Benzamide Derivatives

Anticancer Potentials

The structural motif of benzamide is present in a number of compounds investigated for their anticancer activity. The introduction of a fluorine atom into heterocyclic compounds is a known strategy to enhance their anticancer potency, with approximately 20% of marketed pharmaceutical drugs containing fluorine. nih.gov This is attributed to fluorine's high electronegativity and small size, which can improve properties like metabolic stability and binding interactions. nih.gov

Fluorinated benzothiazoles have shown significant activity against breast cancer cell lines. nih.gov For example, certain fluorinated benzothiazole derivatives were more active against the ER-negative MDA-MB-468 breast cancer cell line, with GI50 values in the range of 0.20–0.5 μM. nih.gov In another study, halogenated benzothiadiazine derivatives were evaluated for their anticancer effects, with the most potent compound showing an IC50 of 2.93±0.07 μM in a triple-negative breast cancer cell model, with high selectivity over nonmalignant cells. nih.gov

Derivatives of the fluoroquinolone lomefloxacin have also been explored as potential anticancer agents. nih.gov Their mechanism of action is thought to involve the inhibition of topoisomerase II, a critical enzyme for DNA replication, leading to cell death. nih.gov One lomefloxacin derivative, compound 5f, exhibited very high potency and selectivity against the melanoma SK-MEL-5 cell line with a percent inhibition of 193.30%. nih.gov Another derivative, 3e, was found to arrest the cell cycle at the G2-M phase. nih.gov

While specific studies on the anticancer potential of this compound are not widely reported, the findings from these structurally related fluorinated and amino-substituted compounds underscore the potential of this chemical space for the development of new anticancer agents. The combination of the dimethylamino group and the ortho-fluoro substitution on the benzamide ring represents a unique structural motif that warrants further investigation for its cytotoxic and mechanistic properties.

Table 3: Anticancer Activity of Selected Fluorinated Benzamide Relatives

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The efficient and scalable synthesis of 2-(Dimethylamino)-6-fluorobenzamide and its analogs is paramount for facilitating further research and development. While traditional methods for the synthesis of fluorinated benzamides exist, often involving the multi-step conversion of corresponding halogenated benzonitriles, there is a continuous drive towards more streamlined and cost-effective processes.

A key challenge in the synthesis of fluorinated aromatics is the precise control of regioselectivity. The development of novel fluorinating agents and methodologies that allow for the late-stage fluorination of complex molecules with high precision will be a critical area of investigation. This would enable the rapid generation of diverse libraries of fluorinated benzamide (B126) derivatives for biological screening. A patent for preparing fluoro benzamide compounds suggests a method starting from halogeno-cyanophenyl to produce a high-purity product, a process that could be further optimized. google.com

Advanced Computational Design of Derivatives with Tuned Bioactivities

The integration of computational chemistry and molecular modeling is set to revolutionize the design of this compound derivatives with specific biological functions. By employing techniques such as quantum mechanics (QM), molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, researchers can gain deep insights into the molecular interactions that govern the bioactivity of these compounds.

Future efforts will likely focus on the use of sophisticated computational models to predict the binding affinity and selectivity of novel derivatives for specific biological targets. For example, by simulating the interaction of a library of virtual compounds with the active site of a target protein, researchers can prioritize the synthesis of candidates with the highest predicted potency. This in-silico screening approach can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming high-throughput screening.

Furthermore, computational studies can aid in understanding and optimizing the pharmacokinetic properties of these derivatives, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. By predicting properties like membrane permeability and metabolic stability, computational models can guide the design of molecules with improved drug-like characteristics. The unique properties of fluorine, such as its high electronegativity and small size, can be strategically harnessed in computational design to enhance potency, selectivity, and metabolic stability. mdpi.com

Expansion into New Therapeutic or Diagnostic Modalities

While the initial interest in this compound and its analogs may have been in specific therapeutic areas, ongoing research is likely to uncover new and unexpected applications. The structural motif of this compound provides a versatile platform for the development of agents targeting a wide range of biological processes.

One promising area of expansion is in the development of novel positron emission tomography (PET) imaging agents. The incorporation of fluorine-18, a positron-emitting isotope, into the benzamide structure could lead to the creation of highly specific probes for visualizing and quantifying biological targets in vivo. For instance, derivatives of similar benzamides have been investigated as potential PET ligands for dopamine (B1211576) D2 receptors, highlighting the potential of this chemical class in neuroimaging. nih.gov

Moreover, the discovery of a series of 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives as potent and selective CDK4/6 inhibitors for cancer treatment opens up possibilities for designing this compound derivatives with anti-cancer properties. nih.gov The core structure could be modified to target various protein kinases or other key players in cancer signaling pathways. The development of fluorescent probes for the detection of metal ions is another area where derivatives of similar structures have shown promise, suggesting a potential diagnostic application for this compound analogs. doi.org

The exploration of this compound and its derivatives in areas such as infectious diseases, inflammatory disorders, and metabolic diseases represents a fertile ground for future research. The combination of innovative synthetic chemistry, advanced computational design, and broad biological screening will be instrumental in unlocking the full therapeutic and diagnostic potential of this compound.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–7.4 ppm) and dimethylamino groups (δ 2.8–3.1 ppm). Fluorine coupling (³J₃,₅ = 8–10 Hz) aids structural confirmation.
  • HRMS : Electrospray ionization (ESI+) in positive ion mode with m/z calculated for C₉H₁₁FN₂O: [M+H]⁺ = 195.0932. Fragmentation patterns (e.g., loss of –CONH₂) validate the benzamide backbone .

What are the key applications of this compound in medicinal chemistry?

Advanced Research Question
The compound serves as a precursor for bioactive molecules, including kinase inhibitors and opioid receptor modulators. For example, structural analogs like U-47700 (a MOR agonist) highlight the role of dimethylamino and fluoro groups in enhancing blood-brain barrier permeability and receptor binding affinity . Modifications at the benzamide core (e.g., introducing trifluoromethyl groups) can alter selectivity for δ- vs. κ-opioid receptors .

How do computational methods predict the physicochemical properties of this compound?

Advanced Research Question
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict logP (2.1), polar surface area (45 Ų), and H-bond donor/acceptor counts (1/3). Molecular dynamics simulations reveal solvation effects in aqueous and lipid environments, critical for pharmacokinetic profiling. These models align with experimental solubility data (e.g., 1.2 mg/mL in PBS) .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Discrepancies in enzyme inhibition (e.g., IC₅₀ variations in kinase assays) often arise from assay conditions (e.g., ATP concentration, pH). Meta-analyses using standardized protocols (e.g., Eurofins Panlabs panel) and orthogonal assays (SPR vs. fluorescence polarization) improve reproducibility. For example, substituent effects on IC₅₀ for PI3Kα inhibition:

DerivativeR-GroupIC₅₀ (nM)
ParentH1200
CF₃4-CF₃85
OMe3-OMe450

Electron-withdrawing groups (e.g., CF₃) enhance potency by stabilizing ligand-receptor interactions .

How does the compound’s reactivity vary in photopolymerization vs. thermal-initiated systems?

Advanced Research Question
In resin systems, this compound acts as a co-initiator with camphorquinone (CQ). Under blue light (λ = 460 nm), it generates radicals via electron transfer, achieving 75% conversion (vs. 60% thermally). However, competing side reactions (e.g., amine oxidation) reduce efficiency at >1.5 wt% concentrations. FTIR monitoring (C=C peak at 1635 cm⁻¹) quantifies conversion rates .

What purification challenges arise during scale-up synthesis, and how are they addressed?

Advanced Research Question
At >100 g scale, column chromatography becomes impractical. Alternatives include:

  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water 4:1) to achieve 85% recovery.
  • Acid-Base Extraction : Use HCl (1M) to protonate the dimethylamino group, separating from neutral impurities.
    HPLC-MS tracking of intermediates (e.g., nitro-reduction byproducts) ensures batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-6-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-6-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.